Methyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate

Catalog No.
S6640393
CAS No.
1154286-71-1
M.F
C9H19NO3
M. Wt
189.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-[(3-methoxypropyl)amino]-2-methylpropanoa...

CAS Number

1154286-71-1

Product Name

Methyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate

IUPAC Name

methyl 3-(3-methoxypropylamino)-2-methylpropanoate

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

InChI

InChI=1S/C9H19NO3/c1-8(9(11)13-3)7-10-5-4-6-12-2/h8,10H,4-7H2,1-3H3

InChI Key

BQIHRRHEULGBDN-UHFFFAOYSA-N

SMILES

CC(CNCCCOC)C(=O)OC

Canonical SMILES

CC(CNCCCOC)C(=O)OC

Methyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate, with the molecular formula C9H19NO3 and a molecular weight of 189.25 g/mol, is a compound characterized by several functional groups, including an ester and a secondary amine. The structure features a methyl ester group linked to a propylamine chain containing a methoxy substituent. This unique arrangement contributes to its reactivity and potential applications in various fields, particularly in chemical synthesis and material science .

Due to its functional groups:

  • Ester Hydrolysis: The ester bond can undergo hydrolysis in the presence of water and an acid or base, yielding the corresponding acid and alcohol.
  • Amine Reactions: The amine group can act as a nucleophile in substitution reactions, reacting with electrophiles to form new compounds.
  • Self-Assembly: The compound's dendritic structure allows it to self-assemble into ordered arrays, which is crucial for applications in materials science.

While specific biological activities of methyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate are not extensively documented, compounds with similar structures often exhibit various bioactivities. These may include:

  • Antimicrobial Properties: Similar amine-containing compounds have shown efficacy against bacterial strains.
  • Neuroprotective Effects: Some derivatives are studied for their potential neuroprotective roles in neurodegenerative diseases.
  • Pharmacological

The synthesis of methyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate typically involves several steps:

  • Formation of the Amine: The primary step involves synthesizing the propylamine derivative through alkylation or reductive amination.
  • Esterification: The reaction between the synthesized amine and an appropriate carboxylic acid or its derivative (like an acid chloride) leads to the formation of the ester bond.
  • Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.

Methyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate has several notable applications:

  • Material Science: Utilized in the development of self-assembled microporous materials that can be applied in filtration and catalysis.
  • Chemical Research: Serves as a building block for synthesizing more complex molecules in medicinal chemistry.
  • Biomedical

Interaction studies involving methyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate focus on its behavior in biological systems and material interactions:

  • Drug-Receptor Interactions: Investigating how this compound interacts with specific receptors could reveal its pharmacological potential.
  • Polymer Matrix Behavior: Understanding how it behaves within polymer matrices can provide insights into its self-assembly properties and stability under various conditions.

Several compounds share structural similarities with methyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Methyl 3-amino-2-methylpropanoateC5H11NO2Lacks methoxy group; simpler structure
Methyl 3-methoxy-2-methylpropanoateC6H12O3Contains methoxy but lacks amine functionality
Methyl 4-(3-methoxypropyl)anilineC10H15NO3Aromatic amine; different functional group positioning
Methyl 2-amino-4-(methoxy)butanoateC7H15NO3Different carbon chain length; potential for varied reactivity

Uniqueness

Methyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate stands out due to its combination of both an ester and a secondary amine within its structure, allowing for diverse reactivity profiles that are not commonly found in simpler analogs. Its ability to self-assemble into microporous structures further enhances its uniqueness, making it suitable for specialized applications in materials science and pharmaceuticals.

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

189.13649347 g/mol

Monoisotopic Mass

189.13649347 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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